7-cyclopentyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one 7-cyclopentyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Brand Name: Vulcanchem
CAS No.: 606954-90-9
VCID: VC15583474
InChI: InChI=1S/C24H24N4O3S/c1-15-9-11-18(12-10-15)32(30,31)20-14-19-23(28(21(20)25)17-7-3-4-8-17)26-22-16(2)6-5-13-27(22)24(19)29/h5-6,9-14,17,25H,3-4,7-8H2,1-2H3
SMILES:
Molecular Formula: C24H24N4O3S
Molecular Weight: 448.5 g/mol

7-cyclopentyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

CAS No.: 606954-90-9

Cat. No.: VC15583474

Molecular Formula: C24H24N4O3S

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

7-cyclopentyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one - 606954-90-9

Specification

CAS No. 606954-90-9
Molecular Formula C24H24N4O3S
Molecular Weight 448.5 g/mol
IUPAC Name 7-cyclopentyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Standard InChI InChI=1S/C24H24N4O3S/c1-15-9-11-18(12-10-15)32(30,31)20-14-19-23(28(21(20)25)17-7-3-4-8-17)26-22-16(2)6-5-13-27(22)24(19)29/h5-6,9-14,17,25H,3-4,7-8H2,1-2H3
Standard InChI Key QIKQDNLOFVFZDV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)C5CCCC5

Introduction

The compound 7-cyclopentyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule featuring a triazatricyclo framework. This structure includes multiple functional groups such as a sulfonyl group and an imino functionality, which are crucial for its chemical reactivity and potential biological activity. The molecular weight of this compound is reported to be approximately 448.5 g/mol.

Synthesis and Chemical Reactions

The synthesis of 7-cyclopentyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves several synthetic steps starting from readily available precursors. Key methods include the use of specific catalysts and solvents to optimize yield and purity. Temperature control is crucial during the reaction phases to prevent side reactions and ensure desired outcomes.

Common reagents for chemical reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature and solvent choice are critical for achieving desired outcomes.

ReagentReaction Type
Potassium PermanganateOxidation
Sodium BorohydrideReduction
NucleophilesSubstitution

Biological Activity and Potential Applications

The mechanism by which 7-cyclopentyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to alterations in cellular processes or signaling pathways that may be beneficial in therapeutic contexts.

Further experimental studies are necessary to elucidate its specific biological effects and potential applications in medicinal chemistry.

Comparison with Related Compounds

Several compounds share structural similarities with 7-cyclopentyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one, highlighting its uniqueness through specific structural features and potential applications.

Compound NameKey Features
6-imino-7-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-oneSimilar triazatricyclic structure with different substituents
7-cyclopentyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-oneContains cyclopentyl group; variations in methyl substitutions

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